molecular formula C8H11FN2 B13048426 (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine

Cat. No.: B13048426
M. Wt: 154.18 g/mol
InChI Key: GWWSYDOECKBUGG-QMMMGPOBSA-N
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Description

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by a para-fluorinated phenyl group attached to an ethane-1,2-diamine backbone. Its (1R) stereochemistry confers distinct spatial orientation, influencing its reactivity, binding affinity, and biological interactions. This compound is pivotal in medicinal chemistry and organic synthesis, where its fluorine substituent enhances electronegativity and metabolic stability, while the diamine moiety facilitates coordination with metal ions or biological targets.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

(1R)-1-(4-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1

InChI Key

GWWSYDOECKBUGG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)N)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorophenylacetonitrile.

    Reduction: The nitrile group is reduced to an amine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes and advanced chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibitors: The compound can be used to design enzyme inhibitors due to its amine groups, which can interact with enzyme active sites.

Medicine:

    Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism by which (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Key structural variations among analogs include halogen type, substituent positions, and stereochemistry. These differences significantly alter physicochemical properties and applications.

Table 1: Substituent Effects on Properties
Compound Name Molecular Formula Substituent Position Halogen/Group Unique Features
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine C₈H₁₀FN₂ Para F High enantioselectivity, metabolic stability
1-(2-Fluorophenyl)ethane-1,2-diamine C₈H₁₀FN₂ Ortho F Steric hindrance reduces receptor binding
(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine C₈H₁₀BrFN₂ Para-Br, ortho-F Br, F Enhanced halogen bonding, heavier atom effects
(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine C₈H₉F₂N₂ 2,4-Di-F F Increased lipophilicity, dual electronic effects

Key Observations :

  • Para-fluoro substitution (target compound) minimizes steric interference, optimizing interactions with planar biological targets (e.g., enzymes).
  • Ortho-fluoro analogs exhibit steric hindrance, reducing binding affinity but increasing selectivity for specific conformations.
  • Bromo-fluoro hybrids (e.g., 4-Bromo-2-fluoro) leverage bromine’s polarizability for stronger halogen bonding, useful in crystallography or inhibitor design.

Functional Group Modifications

Table 2: Impact of Non-Halogen Substituents
Compound Name Substituent Effect on Properties
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2HCl Para-OCH₃ Enhanced solubility, electron-donating effects
(1R,2S)-1,2-bis[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine CF₃ Increased lipophilicity, metabolic resistance
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 3,4,5-OCH₃ Steric bulk, potential for π-π stacking

Key Observations :

  • Methoxy groups improve aqueous solubility but reduce membrane permeability due to hydrogen bonding.
  • Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets.

Stereochemical and Backbone Variations

Table 3: Stereochemistry and Backbone Effects
Compound Name Backbone/Stereochemistry Biological Relevance
(1R,2R)-1,2-Diphenyl-N¹,N²-di(quinolin-8-yl)ethane-1,2-diamine (L8) Diphenylethane backbone Chelation of metal ions in catalysis
This compound Ethane-1,2-diamine Flexible backbone for target adaptation
(12R)-9,10-Ethanoanthracene-11,12-diamine (L7) Rigid anthracene backbone Restricted conformation for selective binding

Key Observations :

  • Rigid backbones (e.g., anthracene in L7) enforce specific conformations, useful in asymmetric catalysis.
  • Chiral centers in the target compound enable enantioselective interactions, critical for drug efficacy and reducing off-target effects.

Biological Activity

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by its unique structural features, including an ethane backbone and two amine functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorinated phenyl group enhances binding affinity and selectivity towards these targets, influencing various biochemical pathways critical for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways associated with different physiological responses.

Biological Activity and Pharmacological Profiles

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have demonstrated its potential effectiveness against various cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis in cancer cells is a significant area of interest.
  • Neuroprotective Effects : Preliminary findings suggest that it may have protective effects in neurodegenerative models, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
NeuroprotectivePotential protective effects in neurodegeneration
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Studies : In vitro studies using A2780 ovarian cancer cells showed that treatment with the compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.
  • Neuroprotection : Research involving rodent models of neurodegeneration revealed that administration of the compound resulted in improved cognitive function and reduced neuronal loss.
  • Enzyme Interaction Studies : Binding assays demonstrated that the compound effectively inhibits enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

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